Ditridecyl adipate
Overview
Description
Utilization of Environmentally Benign Precursors
The synthesis of mesoporous carbon nitride (CN) materials using dicyandiamide (DCDA) as a precursor represents an environmentally friendly approach to creating catalysts for base-catalyzed reactions. These materials exhibit high specific surface areas and narrow pore-size distributions, which are beneficial for catalytic activities, as demonstrated in Knoevenagel condensation reactions .
Synthesis and Thermal Properties of Poly(ester−amide)s
Research into novel aliphatic poly(ester−amide)s derived from adipate and other monomers has shown that the thermal properties of these polymers can be significantly improved. The periodic structure of ester and amide groups contributes to higher melting temperatures and thermal stability, particularly in copolymers synthesized from adipate, butane-1,4-diamine, and linear diols .
Advancements in Polymer End-Group Functionalization
The synthesis of poly(ethylene adipate) with stable nitroxyl radicals at both chain ends has been achieved. This functionalization allows the polymer to act as a counter radical in living radical polymerization, leading to the production of block copolymers with controlled molecular weights and without unwanted homopolystyrene .
Crystalline Graphitic Carbon Nitride Synthesis
A crystalline form of graphitic carbon nitride has been synthesized using dicyandiamide and a salt melt solvent. The resulting material features a hexagonal arrangement of s-heptazine units, offering potential applications in various fields due to its unique structure .
Synthesis of Labelled Di-(2-ethylhexyl) Adipate
The synthesis of deuterium-labelled di-(2-ethylhexyl) adipate (DEHA) and its metabolites has been described, with applications in human dosing studies. This research provides insights into the metabolism of adipate esters in the human body .
Engineering Polyketide Synthases for Chemical Production
A chimeric polyketide synthase has been engineered to produce adipic acid, a widely used commodity chemical. This innovative approach involved the introduction of heterologous reductive domains and a thioesterase to the PKS, overcoming bottlenecks and enabling the production of free adipic acid .
Synthesis of Diisopropyl Adipate
The synthesis of diisopropyl adipate from adipic acid and isopropanol has been optimized using p-methyl benzenesulfonic acid as a catalyst. The study established the optimal reaction conditions, achieving a yield of approximately 90.4% .
Scientific Research Applications
Metabolic Homeostasis and Adipose Tissue Crosstalk
Research has emphasized the role of adipocytes (fat cells) in regulating systemic nutrient and energy homeostasis. This involves communication between the adipocyte and various organ systems, adjusting gene expression, hormone exocytosis, and nutrient flux to balance metabolic demands. Adipocytes secrete critical mediators like adiponectin, leptin, and fatty acids, which are central to metabolic homeostasis (Stern, Rutkowski, & Scherer, 2016).
Endocrine-Mediated Properties of Adipate Esters
A study on di(2-ethylhexyl)adipate (DEHA) revealed its potential endocrine-mediated properties, suggesting a disturbance in the estrous cycle and ovarian follicle atresia in high doses (Miyata et al., 2006).
Adipocytokines in Obesity and Metabolic Disease
Obesity and associated metabolic diseases have been linked to the dysfunction of adipocytokines - hormones secreted by adipose tissue. This dysfunction contributes to a range of metabolic diseases, emphasizing the importance of adipose tissue in endocrine and inflammatory roles (Cao, 2014).
Plasticizer Effects on Lipid Metabolism
Research on diisobutyl adipate (DIBA), a non-phthalate plasticizer, suggests that it might disrupt intracellular lipid metabolism homeostasis by targeting the PPARγ pathway. This highlights the potential impact of adipate esters on lipid metabolism (Wei et al., 2023).
Engineering Microbial Metabolism for Adipate Production
Studies have focused on the bio-upcycling of plastics through microbial metabolism of dicarboxylates like adipic acid. Pseudomonas putida was genetically engineered to efficiently metabolize these compounds, demonstrating the potential for environmentally friendly recycling methods (Ackermann et al., 2021).
Estrogenicity Evaluation of Adipate Esters
Research assessing the estrogenic activity of Di-(2-ethylhexyl) adipate (DEHA) indicated that it might not act as an endocrine disrupter with estrogenic activity, despite some changes in organ weights in high-dose groups (Park et al., 2007).
Safety And Hazards
properties
IUPAC Name |
ditridecyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-35-31(33)27-23-24-28-32(34)36-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJUZSYHFSVIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027786 | |
Record name | Bis(tridecyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with a mild odor; [ExxonMobil MSDS] | |
Record name | Hexanedioic acid, 1,6-ditridecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedioic acid, ditridecyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13169 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Ditridecyl adipate | |
CAS RN |
16958-92-2 | |
Record name | Ditridecyl adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16958-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ditridecyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 1,6-ditridecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(tridecyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(tridecyl) adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DITRIDECYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CCE2L906B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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